

# An In-depth Technical Guide to Zanamivir-13C,15N2: Physical and Chemical Properties

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Compound of Interest

Compound Name: Zanamivir-13C,15N2

Cat. No.: B10820391

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Zanamivir-13C,15N2**, an isotopically labeled form of the potent influenza neuraminidase inhibitor, zanamivir. This document is intended for researchers, scientists, and drug development professionals utilizing **Zanamivir-13C,15N2** as an internal standard in pharmacokinetic and bioanalytical studies.

#### Introduction

**Zanamivir-13C,15N2** is a stable isotope-labeled analog of zanamivir, specifically designed for use in quantitative bioanalysis by mass spectrometry.[1] The incorporation of one carbon-13 (<sup>13</sup>C) and two nitrogen-15 (<sup>15</sup>N) isotopes into the guanidino group provides a distinct mass shift, enabling its use as an ideal internal standard for the accurate quantification of zanamivir in complex biological matrices.[2] Zanamivir itself is an inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[3][4] By blocking this enzyme, zanamivir effectively halts the spread of the virus.[4]

# **Physical and Chemical Properties**

The physical and chemical properties of **Zanamivir-13C,15N2** are summarized in the tables below. Data for the unlabeled zanamivir is also provided for comparison where available.

### **General Properties**



Property	Zanamivir-13C,15N2	Zanamivir (unlabeled)
Chemical Name	5-Acetylamino-4- [(aminoiminomethyl- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> )amino]-2,6-anhydro- 3,4,5-trideoxy-D-glycero-D- galacto-non-2-enonic acid	(2R,3R,4S)-3-acetamido-4- (diaminomethylideneamino)-2- [(1R,2R)-1,2,3- trihydroxypropyl]-3,4-dihydro- 2H-pyran-6-carboxylic acid
Synonyms	GANA- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ; 4-Guanidino- Neu5Ac2en- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ; Relenza- <sup>13</sup> C, <sup>15</sup> N <sub>2</sub>	Relenza, GG167, 4-Guanidino- Neu5Ac2en
CAS Number	1276528-62-1	139110-80-8
Appearance	White Solid	White to off-white powder
Purity	≥98%	>98%

**Molecular Properties** 

Property	Zanamivir-13C,15N2	Zanamivir (unlabeled)
Molecular Formula	C11 <sup>13</sup> CH20N2 <sup>15</sup> N2O7	C12H20N4O7
Molecular Weight	335.29 g/mol	332.31 g/mol
Exact Mass	335.1306	332.1332

**Physicochemical Properties** 

Property	Zanamivir-13C,15N2	Zanamivir (unlabeled)
Melting Point	No data available	>245 °C (decomposes)
Solubility	Slightly soluble in water and methanol	Slightly soluble in water (0.3 mg/mL at 25°C) and ethanol. Soluble in DMSO (10 mM).
Storage	2-8°C Refrigerator (short- term), -20°C (long-term)	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.



# **Synthesis**

While a specific, detailed protocol for the synthesis of **Zanamivir-13C,15N2** is not publicly available, it is understood to be derived from the well-established synthetic routes for unlabeled zanamivir. The synthesis of zanamivir typically starts from N-acetylneuraminic acid (Neu5Ac). The key step for the introduction of the isotopic labels would involve the use of a <sup>13</sup>C and <sup>15</sup>N-labeled guanidinylating agent to introduce the guanidino group at the C-4 position of the neuraminic acid scaffold.

A generalized synthetic approach is outlined below:



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A generalized synthetic pathway for Zanamivir-13C,15N2.

### **Spectral Data**

Detailed experimental spectral data (NMR, IR) for **Zanamivir-13C,15N2** is not readily available in the public domain. However, theoretical expectations based on the structure and the known spectral properties of the unlabeled compound and related structures are discussed below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• ¹³C NMR: The most significant feature in the ¹³C NMR spectrum of **Zanamivir-13C,15N2** compared to its unlabeled counterpart would be the signal for the guanidinium carbon. This carbon (¹³C-labeled) is expected to appear as a multiplet due to coupling with the two adjacent ¹⁵N atoms. The chemical shift of the guanidinium carbon in similar environments is typically in the range of 155-160 ppm.



• 15N NMR: The 15N NMR spectrum would show signals for the two labeled nitrogen atoms in the guanidino group. The chemical shifts would be influenced by their chemical environment and protonation state.

## Infrared (IR) Spectroscopy

The IR spectrum of **Zanamivir-13C,15N2** is expected to be very similar to that of unlabeled zanamivir. The characteristic absorption bands would include:

- Broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups (~3600-3200 cm<sup>-1</sup>).
- N-H stretching vibrations from the amide and guanidinium groups (~3400-3100 cm<sup>-1</sup>).
- C=O stretching from the carboxylic acid and amide groups (~1700-1600 cm<sup>-1</sup>).
- C=N stretching of the guanidinium group (~1650 cm<sup>-1</sup>).
- N-H bending vibrations (~1600-1500 cm<sup>-1</sup>).

## **Experimental Protocols**

**Zanamivir-13C,15N2** is primarily used as an internal standard for the quantification of zanamivir in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### **Bioanalytical Method for Zanamivir Quantification**

The following is a typical experimental protocol for the quantification of zanamivir in plasma using **Zanamivir-13C,15N2** as an internal standard.

- 5.1.1. Sample Preparation (Solid-Phase Extraction SPE)
- Thaw plasma samples and vortex to ensure homogeneity.
- To 100 μL of plasma, add 20 μL of Zanamivir-13C,15N2 internal standard working solution (e.g., 100 ng/mL in water).
- Add 200 μL of 4% phosphoric acid in water and vortex.

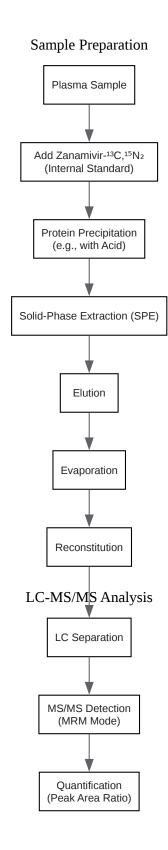


- Condition an Oasis MCX μElution plate with 200 μL of methanol followed by 200 μL of water.
- Load the pre-treated plasma sample onto the SPE plate.
- Wash the wells with 200  $\mu L$  of 2% formic acid in water, followed by 200  $\mu L$  of methanol.
- Elute the analyte and internal standard with 2 x 25  $\mu$ L of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

#### 5.1.2. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm) is commonly used.
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
  - $\circ$  Zanamivir: m/z 333.1  $\rightarrow$  60.1 (quantifier), 333.1  $\rightarrow$  274.1 (qualifier)
  - Zanamivir-13C,15N2: m/z 336.1 → 61.1 (quantifier), 336.1 → 275.1 (qualifier)





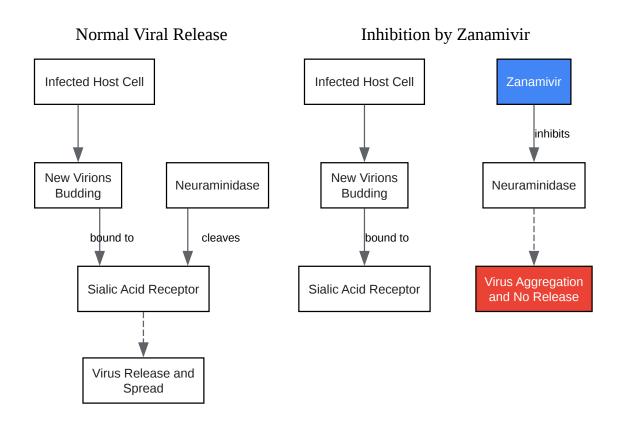
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Workflow for the bioanalytical quantification of zanamivir.



#### **Mechanism of Action of Zanamivir**

Zanamivir, and by extension its isotopically labeled form, acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is essential for cleaving sialic acid residues from the surface of host cells and newly formed viral particles, a process required for the release of progeny virions. By binding to the active site of neuraminidase, zanamivir prevents this cleavage, causing the new virus particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.



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Mechanism of action of zanamivir as a neuraminidase inhibitor.

#### Conclusion

**Zanamivir-13C,15N2** is an essential tool for the accurate and precise quantification of zanamivir in preclinical and clinical research. Its physical and chemical properties are tailored for its use as an internal standard in mass spectrometry-based bioanalytical methods. This



guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists in the field of drug development and virology.

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